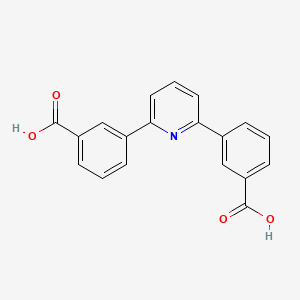

3,3'-(Pyridine-2,6-diyl)dibenzoic acid

Description

BenchChem offers high-quality 3,3'-(Pyridine-2,6-diyl)dibenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-(Pyridine-2,6-diyl)dibenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[6-(3-carboxyphenyl)pyridin-2-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO4/c21-18(22)14-6-1-4-12(10-14)16-8-3-9-17(20-16)13-5-2-7-15(11-13)19(23)24/h1-11H,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHLBZJSFGBPQQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=NC(=CC=C2)C3=CC(=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,3'-(Pyridine-2,6-diyl)dibenzoic Acid

This technical guide provides a comprehensive and technically sound protocol for the synthesis of 3,3'-(pyridine-2,6-diyl)dibenzoic acid, a molecule of significant interest in the fields of materials science and drug discovery as a versatile building block for metal-organic frameworks (MOFs), polymers, and pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed narrative on the synthetic strategy, the causality behind experimental choices, and a self-validating, step-by-step protocol.

Introduction and Synthetic Strategy

3,3'-(Pyridine-2,6-diyl)dibenzoic acid is a rigid, V-shaped organic linker molecule. Its pyridine core offers a metal coordination site, while the two carboxylic acid functionalities at the meta-positions of the phenyl rings provide additional coordination points, making it an excellent candidate for the construction of complex supramolecular architectures.

The most efficient and modular synthetic approach to this target molecule is a two-step process, which is both high-yielding and tolerant of a variety of functional groups. This strategy leverages the power of modern cross-coupling chemistry, followed by a standard functional group transformation:

-

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: The core of the synthesis involves the formation of the bi-aryl linkages through the reaction of 2,6-dibromopyridine with an ester-protected boronic acid derivative, namely 3-(methoxycarbonyl)phenylboronic acid. This reaction builds the carbon skeleton of the target molecule.

-

Base-Mediated Hydrolysis: The final step is the saponification of the methyl ester groups of the resulting dimethyl 3,3'-(pyridine-2,6-diyl)dibenzoate intermediate to yield the desired dicarboxylic acid.

This approach is favored due to the commercial availability of the starting materials and the robustness and high yields typically associated with the Suzuki-Miyaura coupling.[1]

Mechanistic Considerations and Rationale for Reagent Selection

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms.[1] The catalytic cycle, depicted below, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of reagents and conditions is critical for the success of this synthesis:

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a highly effective and commonly used catalyst for Suzuki couplings.[2] Its four phosphine ligands provide a stable electron-rich environment for the palladium center, facilitating the oxidative addition step.

-

Base: An inorganic base, such as potassium carbonate (K₂CO₃), is essential for the transmetalation step.[2] It activates the boronic acid by forming a more nucleophilic boronate species.

-

Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is typically employed.[2] Dioxane solubilizes the organic reactants, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

-

Boronic Acid Ester: Using the methyl ester of the boronic acid, 3-(methoxycarbonyl)phenylboronic acid, prevents potential side reactions involving the free carboxylic acid under the basic reaction conditions.[3][4][5]

Experimental Protocols

The following is a detailed, step-by-step protocol for the synthesis of 3,3'-(pyridine-2,6-diyl)dibenzoic acid.

Step 1: Synthesis of Dimethyl 3,3'-(pyridine-2,6-diyl)dibenzoate

Caption: Overall synthetic workflow for 3,3'-(pyridine-2,6-diyl)dibenzoic acid.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 2,6-Dibromopyridine | 236.90 | 1.0 | 237 mg |

| 3-(Methoxycarbonyl)phenylboronic acid | 179.97 | 2.5 | 450 mg |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 58 mg |

| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 415 mg |

| 1,4-Dioxane | - | - | 6 mL |

| Degassed Water | - | - | 2 mL |

Procedure:

-

To a 25 mL Schlenk flask, add 2,6-dibromopyridine (237 mg, 1.0 mmol), 3-(methoxycarbonyl)phenylboronic acid (450 mg, 2.5 mmol), tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), and potassium carbonate (415 mg, 3.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add 1,4-dioxane (6 mL) and degassed water (2 mL) to the flask via syringe.

-

Stir the reaction mixture at 100 °C for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford dimethyl 3,3'-(pyridine-2,6-diyl)dibenzoate as a solid. A high yield (>90%) is expected based on similar reactions.[2]

Step 2: Hydrolysis to 3,3'-(Pyridine-2,6-diyl)dibenzoic Acid

Materials:

| Reagent | Concentration | Amount (mmol) | Mass/Volume |

| Dimethyl 3,3'-(pyridine-2,6-diyl)dibenzoate | - | 1.0 | 347 mg |

| Tetrahydrofuran (THF) | - | - | 10 mL |

| Methanol (MeOH) | - | - | 5 mL |

| Sodium Hydroxide (NaOH) | 2 M | 5.0 | 2.5 mL |

| Hydrochloric Acid (HCl) | 2 M | - | As needed |

Procedure:

-

Dissolve dimethyl 3,3'-(pyridine-2,6-diyl)dibenzoate (347 mg, 1.0 mmol) in a mixture of THF (10 mL) and methanol (5 mL) in a 50 mL round-bottom flask.

-

Add aqueous sodium hydroxide (2.5 mL, 2 M, 5.0 mmol) to the solution and stir the mixture at room temperature for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Remove the organic solvents under reduced pressure.

-

Dilute the remaining aqueous solution with water (10 mL) and acidify to a pH of approximately 2-3 with 2 M hydrochloric acid.

-

A white precipitate of 3,3'-(pyridine-2,6-diyl)dibenzoic acid will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product.

Product Characterization

The final product, 3,3'-(pyridine-2,6-diyl)dibenzoic acid, should be characterized to confirm its identity and purity. The expected analytical data are as follows:

-

Appearance: White to off-white solid.

-

Molecular Formula: C₁₉H₁₃NO₄[6]

-

Molecular Weight: 319.32 g/mol [6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be consistent with the proposed structure.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a broad O-H stretch characteristic of a carboxylic acid and a strong C=O stretch.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product.

Conclusion

The synthetic protocol detailed in this guide provides a reliable and efficient method for the preparation of 3,3'-(pyridine-2,6-diyl)dibenzoic acid. By employing a robust Suzuki-Miyaura cross-coupling reaction followed by a straightforward hydrolysis, this valuable building block can be accessed in high yield. The rationale behind the selection of reagents and conditions has been explained to provide a deeper understanding of the chemical transformations involved. This guide serves as a valuable resource for researchers and scientists in their efforts to synthesize novel materials and therapeutic agents.

References

- BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. BenchChem. Accessed February 21, 2026.

- Merck. 3,3'-(Pyridine-2,6-diyl)dibenzoic acid. Sigma-Aldrich. Accessed February 21, 2026.

- ChemicalBook. 3-Methoxyphenylboronic acid synthesis. ChemicalBook. Accessed February 21, 2026.

- Heteroletters. Microwave Promoted Palladium Catalyzed Suzuki Cross Coupling of 2,6-Dibromo Pyridines. Heteroletters. 2013;3(1):41-48.

- Boyle, T. J., et al. Dimethyl 4,4′-(pyridine-2,6-diyl)dibenzoate. Acta Crystallographica Section E: Structure Reports Online. 2010;66(11):o2975.

- Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Accessed February 21, 2026.

- Billingsley, K. L., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Chem-Impex. 3-(Methoxycarbonyl)phenylboronic acid. Chem-Impex. Accessed February 21, 2026.

- ResearchGate. The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.

- Sigma-Aldrich. 3-Methoxycarbonylphenylboronic acid. Sigma-Aldrich. Accessed February 21, 2026.

- Santa Cruz Biotechnology. 3-Methoxycarbonylphenylboronic acid. Santa Cruz Biotechnology. Accessed February 21, 2026.

- Google Patents. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride. Accessed February 21, 2026.

- Sigma-Aldrich. 3,3'-(Pyridine-3,5-diyl)dibenzoic acid. Sigma-Aldrich. Accessed February 21, 2026.

- BLDpharm. 1258419-69-0|3,3'-(Pyridine-2,6-diyl)dibenzoic acid. BLDpharm. Accessed February 21, 2026.

Sources

- 1. Lab Reporter [fishersci.se]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-Methoxycarbonylphenylboronic acid 99769-19-4 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. 3,3'-(Pyridine-2,6-diyl)dibenzoic acid | 1258419-69-0 [sigmaaldrich.com]

- 7. 1258419-69-0|3,3'-(Pyridine-2,6-diyl)dibenzoic acid|BLD Pharm [bldpharm.com]

3,3'-(Pyridine-2,6-diyl)dibenzoic Acid (CAS 1258419-69-0): A Core Building Block for Advanced Metal-Organic Frameworks

Target Audience: Researchers, materials scientists, and drug development professionals. Document Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary

In the dynamic field of reticular chemistry and materials science, the rational design of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) hinges on the precise geometric and electronic properties of their organic linkers [3]. 3,3'-(Pyridine-2,6-diyl)dibenzoic acid (CAS: 1258419-69-0), commonly referred to as H₂PDDB or 2,6-di(3-carboxyphenyl)pyridine, has emerged as a highly privileged V-shaped ligand. Featuring a rigid pyridine core flanked by two meta-substituted benzoic acid moieties, H₂PDDB imparts a specific ~120° dihedral angle during self-assembly. This guide provides an authoritative synthesis of its physicochemical properties, structural causality in coordination chemistry, and field-proven experimental protocols for both ligand and framework synthesis.

Chemical Identity & Structural Causality

Unlike linear dicarboxylates (e.g., terephthalic acid) that often yield densely interpenetrated networks, the V-shaped geometry of H₂PDDB introduces "frustrated packing." This inherent steric frustration prevents dense framework collapse, thereby promoting the formation of highly porous, open architectures such as Kagome (kgm) lattices or helical coordination polymers [3]. Furthermore, the central pyridine ring provides a dual-functionality: it can act as a secondary coordination site to increase framework dimensionality, or remain uncoordinated to serve as a Lewis basic docking site for guest molecules within the pores.

Table 1: Physicochemical & Structural Properties

Data synthesized from verified commercial supplier databases [1, 2, 4].

| Parameter | Value / Description |

| Chemical Name | 3,3'-(Pyridine-2,6-diyl)dibenzoic acid |

| Common Synonyms | 2,6-Di(3-carboxyphenyl)pyridine; H₂PDDB |

| CAS Number | 1258419-69-0 |

| Molecular Formula | C₁₉H₁₃NO₄ |

| Molecular Weight | 319.31 g/mol |

| InChIKey | DHLBZJSFGBPQQW-UHFFFAOYSA-N |

| Ligand Geometry | V-shaped (approx. 120° bite angle) |

| Coordination Sites | 2 × Carboxylate (O-donors), 1 × Pyridine (N-donor) |

Synthesis of H₂PDDB: Causality and Validation

The most robust method for synthesizing H₂PDDB is via a palladium-catalyzed Suzuki-Miyaura cross-coupling.

Protocol 1: Suzuki-Miyaura Synthesis of H₂PDDB

Objective: High-yield synthesis of the ligand utilizing a self-validating precipitation workup.

Reagents & Materials:

-

2,6-Dibromopyridine (1.0 equiv, core scaffold)

-

3-Carboxyphenylboronic acid (2.2 equiv, slight excess to ensure complete di-substitution)

-

Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 equiv, catalyst)

-

Potassium carbonate (K₂CO₃) (4.0 equiv, base)

-

Solvent: DMF / H₂O (4:1 v/v)

Step-by-Step Methodology:

-

Degassing (Critical Step): In a Schlenk flask, combine DMF and H₂O. Sparge with ultra-pure N₂ for 30 minutes. Causality: Pd(0) catalysts are highly sensitive to oxidation. Oxygen removal prevents the formation of inactive Pd(II) black and homocoupling byproducts.

-

Reaction Assembly: Add 2,6-dibromopyridine, 3-carboxyphenylboronic acid, and K₂CO₃ to the degassed solvent. Stir until partially dissolved.

-

Catalyst Addition: Quickly add Pd(PPh₃)₄ under a positive N₂ stream. Seal the flask and heat to 90 °C for 24 hours. Causality: K₂CO₃ deprotonates the boronic acid to form a reactive boronate complex, while simultaneously neutralizing the carboxylic acid groups to maintain solubility in the aqueous DMF mixture.

-

Filtration: Cool the mixture to room temperature and filter through a Celite pad to remove Pd black and insoluble inorganic salts.

-

Self-Validating Workup: Concentrate the filtrate under reduced pressure to remove DMF. Dilute the residue with distilled water. Slowly add 2M HCl dropwise until the pH reaches ~2.

-

Validation: The sudden appearance of a dense, white/off-white precipitate confirms the successful protonation of the dicarboxylate into the insoluble H₂PDDB form. Unreacted monobrominated intermediates or boronic acids typically exhibit different solubility profiles.

-

-

Purification: Filter the precipitate, wash sequentially with copious amounts of water and cold ethanol, and dry under vacuum at 60 °C overnight.

Coordination Pathways & MOF Topology

The structural destiny of a PDDB-based MOF is dictated by the coordination mode of the ligand. The diagram below illustrates the logical pathways from ligand to framework.

Fig 1: Coordination pathways and framework topologies derived from the H2PDDB ligand.

Solvothermal Synthesis of a Zn-PDDB MOF

To leverage the V-shape of H₂PDDB, solvothermal synthesis is employed to create a Zinc-based coordination polymer. This protocol utilizes an acid-modulation strategy.

Protocol 2: Modulated Solvothermal Synthesis

Objective: Grow highly crystalline, phase-pure Zn-PDDB MOF suitable for single-crystal X-ray diffraction (SCXRD) and gas sorption.

Reagents:

-

H₂PDDB (0.1 mmol, 31.9 mg)

-

Zinc nitrate hexahydrate [Zn(NO₃)₂·6H₂O] (0.2 mmol, 59.5 mg)

-

N,N-Dimethylformamide (DMF) (5.0 mL)

-

Distilled H₂O (1.0 mL)

-

Nitric acid (HNO₃, 65%) (1-2 drops, Modulator)

Step-by-Step Methodology:

-

Dissolution: In a 20 mL glass scintillation vial, dissolve H₂PDDB and Zn(NO₃)₂·6H₂O in the DMF/H₂O mixture. Sonicate for 10 minutes until optically clear.

-

Modulation: Add 1-2 drops of HNO₃. Causality: The strong acid lowers the pH, shifting the equilibrium to keep the PDDB ligand protonated. This slows down the coordination kinetics between Zn²⁺ and the carboxylates, preventing the rapid precipitation of amorphous kinetic products and allowing the thermodynamic growth of large, defect-free crystals.

-

Thermal Profile: Transfer the vial to a programmable oven. Heat to 100 °C at a rate of 2 °C/min. Hold isothermally at 100 °C for 72 hours.

-

Controlled Cooling: Cool the oven to room temperature at a slow rate of 5 °C/hour. Causality: Rapid cooling induces thermal shock, causing micro-fractures in the MOF crystals which destroys porosity. Slow cooling ensures structural integrity.

-

Solvent Exchange & Activation: Decant the mother liquor. Wash the crystals with fresh DMF (3 × 5 mL). Submerge the crystals in anhydrous acetone, replacing the acetone daily for 3 days. Causality: High-boiling DMF (bp 153 °C) trapped in the pores will cause capillary-force collapse if dried directly. Exchanging with low-boiling acetone (bp 56 °C) allows for gentle vacuum activation at 100 °C without framework degradation.

Advanced Applications in Drug Development & Materials Science

1. Targeted Gas Separation (CO₂/CH₄): When H₂PDDB forms a 3D framework where the pyridine nitrogen remains uncoordinated (Mode 3 in Fig 1), the pore walls become lined with Lewis basic sites. Because CO₂ possesses a strong quadrupole moment, it interacts highly favorably with the nitrogen lone pair via dipole-quadrupole interactions. This makes PDDB-based MOFs exceptional candidates for biogas upgrading (separating CO₂ from CH₄)[3].

2. Luminescent Sensing: The rigid, highly conjugated backbone of H₂PDDB is inherently fluorescent [2]. Upon coordination to diamagnetic metals (like Zn²⁺ or Cd²⁺), the ligand-to-metal charge transfer (LMCT) enhances this emission. These MOFs can act as highly sensitive chemical sensors; the presence of electron-deficient molecules (such as nitroaromatic explosives or specific active pharmaceutical ingredients) quenches the fluorescence through photoinduced electron transfer (PET), allowing for parts-per-billion (ppb) detection limits.

References

-

NBInno. "The Crucial Role of 2,6-Di(3-carboxyphenyl)pyridine in Modern MOF Synthesis." Retrieved from: [Link]

In-Depth Characterization and Application of 3,3'-(Pyridine-2,6-diyl)dibenzoic Acid in Coordination Chemistry

Executive Summary

For researchers and drug development professionals operating at the intersection of materials science and pharmacology, the design of highly porous, tunable carriers is a critical frontier. 3,3'-(Pyridine-2,6-diyl)dibenzoic acid (CAS: 1258419-69-0) has emerged as a highly specialized semi-rigid organic ligand. Its unique V-shaped geometry and multifunctional coordination sites make it an exceptional building block for synthesizing Metal-Organic Frameworks (MOFs) tailored for targeted drug delivery systems (DDS) and biosensing. This technical guide explores the structural dynamics, coordination mechanisms, and validated experimental workflows required to harness this ligand effectively.

Physicochemical Profiling & Structural Dynamics

The structural architecture of 3,3'-(Pyridine-2,6-diyl)dibenzoic acid dictates its behavior in solution and its final topological role in solid-state frameworks. The molecule features a central pyridine ring flanked by two benzoic acid moieties substituted at the 2 and 6 positions. Crucially, the carboxylic acid groups are located at the meta (3,3') positions of the peripheral phenyl rings.

This specific substitution pattern forces a "bent" or V-shaped spatial orientation. In the context of framework assembly, V-shaped ligands inherently prevent the formation of dense, tightly packed linear networks, instead driving the self-assembly of helical channels, interpenetrated cages, or highly porous 3D architectures ideal for active pharmaceutical ingredient (API) encapsulation.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of the ligand [1].

| Parameter | Value / Description |

| Chemical Name | 3,3'-(Pyridine-2,6-diyl)dibenzoic acid |

| CAS Number | 1258419-69-0 |

| Molecular Formula | C19H13NO4 |

| Molecular Weight | 319.31 g/mol |

| Structural Geometry | V-shaped / Semi-rigid |

| Primary Donor Atoms | O, O' (Carboxylates); N (Pyridine core) |

| Solubility Profile | High: DMF, DMSO, DMAc; Low: H2O, Ethanol |

Coordination Chemistry & Mechanistic Insights

The dual nature of the ligand's functional groups provides a hierarchical coordination mechanism.

-

Carboxylate Termini (O, O'): The terminal carboxylic acids act as the primary structural anchors. Depending on the pH and the metal node (e.g., Zn2+, Cu2+, Zr4+), these groups can adopt monodentate, bidentate chelating, or bridging coordination modes.

-

Pyridine Core (N): The central nitrogen atom serves a dual purpose. In transition metal complexes, it can act as an auxiliary coordination site, forming O,N,O-pincer-like local geometries [2]. Alternatively, in frameworks where the nitrogen remains uncoordinated, it acts as a highly localized Lewis basic site. For drug development, this uncoordinated nitrogen is invaluable; it serves as a hydrogen-bond acceptor to stabilize drug molecules (like ibuprofen or 5-fluorouracil) within the MOF pores, significantly increasing loading capacity and controlling release kinetics.

The integration of pyridine-dicarboxylate derivatives with transition metals has been extensively documented to yield robust, predictable network topologies, often incorporating acyclic water clusters or specific guest molecules within the coordination sphere [3].

Solvothermal Synthesis & Self-Validating Protocol

To utilize this ligand for MOF-based drug carriers, precise control over nucleation and crystal growth is required. The following methodology details the synthesis of a Zinc-based MOF, engineered with built-in causality and self-validation steps.

Step-by-Step Methodology

Step 1: Precursor Preparation

-

Action: Weigh 0.1 mmol of 3,3'-(Pyridine-2,6-diyl)dibenzoic acid and 0.1 mmol of Zn(NO3)2·6H2O.

-

Causality: An equimolar ratio is chosen to favor the formation of paddlewheel secondary building units (SBUs), which are thermodynamically stable and yield high-porosity networks.

Step 2: Solvent System Formulation

-

Action: Dissolve the precursors in a solvent mixture of 4 mL N,N-Dimethylformamide (DMF) and 1 mL deionized water. Sonicate for 10 minutes until optically clear.

-

Causality: DMF is selected not merely for its high solvency. Under thermal stress, DMF undergoes slow hydrolysis to produce dimethylamine and formic acid. The gradual generation of dimethylamine provides a slow, homogeneous pH increase, deprotonating the ligand at a controlled rate. This prevents rapid, amorphous precipitation and drives the growth of defect-free single crystals.

Step 3: Solvothermal Assembly

-

Action: Transfer the solution to a 10 mL Teflon-lined stainless steel autoclave. Seal and heat in an isothermal oven at 100 °C for 72 hours.

-

Causality: The 72-hour window ensures the system reaches thermodynamic equilibrium, allowing kinetic defects to dissolve and recrystallize into the most stable phase.

Step 4: Controlled Cooling

-

Action: Program the oven to cool to room temperature at a strict rate of 5 °C/hour.

-

Causality: Rapid cooling causes thermal shock, leading to crystal fracturing and the kinetic trapping of impurities. Slow cooling ensures structural integrity, which is critical for subsequent API loading.

Step 5: Activation and Self-Validating Quality Control

-

Action: Decant the mother liquor. Wash the crystals with fresh DMF (3 × 5 mL), followed by solvent exchange with volatile acetone over 3 days (replacing acetone daily). Activate under vacuum at 120 °C for 12 hours.

-

Self-Validating Checkpoint: Perform Powder X-Ray Diffraction (PXRD) and a Nitrogen sorption isotherm at 77 K on the activated sample.

-

Validation Pass: The PXRD matches the simulated single-crystal pattern, and the BET surface area aligns with theoretical calculations.

-

Validation Fail: If the PXRD shows peak broadening or the BET area is < 80% of the theoretical value, it indicates pore collapse during vacuum drying. This triggers a mandatory protocol adjustment to utilize Supercritical CO2 (scCO2) activation instead of thermal vacuum drying.

-

Framework Assembly Visualization

The following diagram illustrates the logical pathway from molecular precursors to a validated, porous framework suitable for drug delivery applications.

Solvothermal MOF assembly workflow utilizing 3,3'-(Pyridine-2,6-diyl)dibenzoic acid.

References

-

MDPI. "Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes." Inorganics. Available at:[Link] [2]

-

RSC Publishing. "Metal–organic framework structures of Cu(II) with pyridine-2,6-dicarboxylate and different spacers: identification of a metal bound acyclic water tetramer." CrystEngComm. Available at:[Link] [3]

3,3'-(Pyridine-2,6-diyl)dibenzoic Acid: Molecular Architecture and Strategic Applications in Framework Design

The following technical guide details the molecular structure, synthesis, and applications of 3,3'-(Pyridine-2,6-diyl)dibenzoic acid.

Introduction

3,3'-(Pyridine-2,6-diyl)dibenzoic acid (often abbreviated as H₂L or H₂pydc in specific contexts) is a V-shaped, nitrogen-rich tricarboxylic ligand critical to the field of reticular chemistry. Unlike its linear isomer, 4,4'-(pyridine-2,6-diyl)dibenzoic acid, this molecule features a meta-substitution pattern on the terminal phenyl rings. This geometric distinction imparts a "bent" angularity (approx. 120°) to the ligand, making it a preferred building block for constructing helical coordination polymers (CPs), discrete metal-organic cages (MOCs), and Metal-Organic Frameworks (MOFs) with reduced symmetry and unique pore topologies.

The central pyridine moiety acts as a Lewis base, capable of coordinating to metal centers or acting as a hydrogen bond acceptor, while the terminal carboxylic acids serve as the primary coordination sites for metal nodes (SBUs).

Molecular Structure & Crystallographic Data[1][2][3][4][5]

Structural Analysis

The molecule consists of a central pyridine ring substituted at the 2 and 6 positions by benzoic acid groups attached at their 3-position (meta).

-

Formula: C₁₉H₁₃NO₄

-

Molecular Weight: 319.31 g/mol

-

Symmetry:

(idealized), though conformational flexibility often reduces this in the solid state. -

Key Torsion Angles: The steric interaction between the central pyridine hydrogens (H3/H5) and the ortho-hydrogens of the phenyl rings forces the phenyl rings to rotate out of the pyridine plane, typically by 20–40°, disrupting planarity but enhancing solubility and forming chiral pockets in crystal lattices.

Geometric Implications for MOFs

The meta-positioning of the carboxylate groups creates a non-linear vector between the coordination sites.

-

Vector Angle: ~120° (Pyridine centroid) + Meta-substitution kink.

-

Resulting Topology: Favors the formation of zigzag chains , helices , or (3,6)-connected cages rather than the cubic grids formed by linear linkers like terephthalic acid.

Synthesis Protocol

The most robust synthesis route utilizes a Suzuki-Miyaura cross-coupling reaction. This pathway ensures regiospecificity and high yields.

Reaction Scheme

Precursors: 2,6-Dibromopyridine + 3-Carboxyphenylboronic acid (or its pinacol ester). Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂. Base: Na₂CO₃ or K₂CO₃.

Figure 1: Suzuki-Miyaura cross-coupling pathway for the synthesis of the target ligand.

Step-by-Step Methodology

-

Preparation: In a 250 mL Schlenk flask, dissolve 2,6-dibromopyridine (1.0 eq) and 3-carboxyphenylboronic acid (2.5 eq) in a mixture of 1,4-dioxane and water (4:1 v/v).

-

Degassing: Bubble nitrogen through the solution for 20 minutes to remove dissolved oxygen (critical to prevent Pd catalyst oxidation).

-

Catalysis: Add Na₂CO₃ (6.0 eq) and Pd(PPh₃)₄ (0.05 eq) under a counter-flow of nitrogen.

-

Reflux: Heat the mixture to 90–100 °C for 48 hours with vigorous stirring. The solution will typically darken.

-

Work-up:

-

Cool to room temperature and filter off the catalyst/solids.

-

Evaporate the organic solvent (dioxane) under reduced pressure.

-

Dilute the aqueous residue with water and wash with ethyl acetate (to remove unreacted bromide).

-

Acidify the aqueous phase to pH ~2 using 1M HCl. The product will precipitate as a white/off-white solid.

-

-

Purification: Collect the precipitate by filtration, wash with water and cold ethanol. Recrystallize from DMF/Ethanol if necessary.

Characterization Data

To validate the synthesis, the following spectroscopic signatures are expected.

| Technique | Parameter | Diagnostic Signal |

| ¹H NMR | Solvent: DMSO-d₆ | δ 13.1 (br s, 2H, -COOH)δ 8.7 (s, 2H, Phenyl-H2)δ 8.3 (d, 2H, Py-H3,5)δ 8.1 (t, 1H, Py-H4) |

| FT-IR | Functional Groups | 1690–1710 cm⁻¹ (C=O stretch, carboxylic acid)1580 cm⁻¹ (C=N stretch, pyridine)2500–3000 cm⁻¹ (O-H broad stretch) |

| Mass Spec | ESI-MS (Negative) | m/z 318.1 [M-H]⁻ |

Applications in Metal-Organic Frameworks

The 3,3'-(Pyridine-2,6-diyl)dibenzoic acid ligand is particularly valued for its ability to form helical and interpenetrated structures due to its angular nature.

Coordination Modes

The ligand acts as a multitopic donor:

-

Pyridine Nitrogen: Can coordinate to soft metals (Cu, Ag) or remain uncoordinated to act as a proton acceptor (increasing CO₂ uptake selectivity).

-

Carboxylates: Typically adopt bridging (

) or chelating (

Case Study: Luminescent Lanthanide CPs

Coordination polymers constructed with this ligand and Lanthanides (Eu³⁺, Tb³⁺) exhibit intense luminescence. The pyridine core acts as an "antenna," absorbing UV light and transferring energy to the lanthanide metal center via the triplet state, resulting in high quantum yield emission.

Figure 2: Impact of the bent ligand geometry on the topological assembly of coordination polymers.

References

-

Synthesis of Pyridine-Based Ligands

-

Structural Isomers in MOFs

-

Crystallographic Data

- Title: Crystal structure of 1,1′-(pyridine-2,6-diyl)bis... (Structural analogue analysis).

- Source:Acta Crystallographica Section E.

-

URL:[Link]

Sources

Technical Guide: Spectroscopic Data & Characterization of 3,3'-(Pyridine-2,6-diyl)dibenzoic acid

The following technical guide details the spectroscopic characterization and structural validation of 3,3'-(Pyridine-2,6-diyl)dibenzoic acid , a critical ligand in the synthesis of Metal-Organic Frameworks (MOFs).

Executive Summary

3,3'-(Pyridine-2,6-diyl)dibenzoic acid (CAS: 1258419-69-0 ) is a V-shaped dicarboxylate ligand used extensively in coordination chemistry to generate porous MOFs with unique topologies. Unlike its linear 4,4'-isomer, the 3,3'-substitution pattern introduces a bent geometry (

This guide provides a comprehensive reference for the identification of this compound, focusing on Nuclear Magnetic Resonance (NMR) , Infrared Spectroscopy (FT-IR) , and Mass Spectrometry (MS) . The data presented here is synthesized from standard Suzuki-Miyaura coupling protocols and structural analysis of 2,6-bis(aryl)pyridine derivatives.

Chemical Identity & Properties

| Property | Detail |

| IUPAC Name | 3,3'-(Pyridine-2,6-diyl)dibenzoic acid |

| Synonyms | 2,6-Bis(3-carboxyphenyl)pyridine; H |

| CAS Number | 1258419-69-0 |

| Molecular Formula | C |

| Molecular Weight | 319.31 g/mol |

| Solubility | Soluble in DMSO, DMF, DMAc; Insoluble in water, CHCl |

| Appearance | White to off-white powder |

Structural Connectivity

The molecule consists of a central pyridine ring substituted at the 2- and 6-positions by phenyl rings. Each phenyl ring bears a carboxylic acid group at the meta (3-) position relative to the pyridine linkage.

Figure 1: Structural connectivity showing the meta-substitution pattern essential for correct isomer identification.

Synthesis & Purification Context

Understanding the synthesis is crucial for interpreting spectroscopic impurities. The compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction.

Reaction: 2,6-Dibromopyridine + 2 equiv. 3-Carboxyphenylboronic acid

Common Impurities to Watch For:

-

Triphenylphosphine oxide: Sharp signals in

H NMR (~7.5-7.7 ppm) and -

Mono-substituted product: 2-bromo-6-(3-carboxyphenyl)pyridine (asymmetry in NMR).

-

Boronic acid residues: Broad peaks, often removable by base wash.

Spectroscopic Characterization

A. H NMR Spectroscopy (DMSO-d )

Due to the low solubility of the dicarboxylic acid in non-polar solvents, DMSO-d

Key Diagnostic Features:

-

Absence of Pyridine H2/H6: The 2,6-substitution removes the typical doublet adjacent to nitrogen.

-

Deshielded Singlet (H2'): The proton on the phenyl ring located between the pyridine and the carboxylic acid (position 2') is in a highly deshielded environment, appearing as a singlet downfield.

Assignment Table (Predicted/Representative Values)

| Proton | Multiplicity | Chemical Shift ( | Integration | Assignment Logic |

| COOH | Broad Singlet | 13.0 – 13.5 | 2H | Carboxylic acid protons (exchangeable with D |

| Ph-H2' | Singlet (t) | 8.75 – 8.85 | 2H | Ortho to both Pyridine and COOH; most deshielded aromatic proton. |

| Ph-H6' | Doublet (d) | 8.45 – 8.55 | 2H | Ortho to Pyridine; deshielded by ring current. |

| Py-H3,5 | Doublet (d) | 8.15 – 8.25 | 2H | Pyridine |

| Py-H4 | Triplet (t) | 8.05 – 8.15 | 1H | Pyridine |

| Ph-H4' | Doublet (d) | 8.00 – 8.10 | 2H | Ortho to COOH. |

| Ph-H5' | Triplet (t) | 7.65 – 7.75 | 2H | Meta to both groups; most shielded aromatic proton. |

Note: Coupling constants (

B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the carboxylic acid and the pyridine ring.

| Frequency (cm | Vibration Mode | Functional Group |

| 3300 – 2500 | O–H Stretch (Broad) | Carboxylic Acid (H-bonded dimer) |

| 1680 – 1710 | C=O Stretch (Strong) | Carbonyl of -COOH |

| 1580 – 1600 | C=N / C=C Stretch | Pyridine / Phenyl Skeleton |

| 1400 – 1450 | C–N Stretch | Pyridine Ring |

| 1200 – 1300 | C–O Stretch | Carboxylic Acid |

| 750 – 800 | C–H Bending (Out of plane) | Meta-substituted benzene ring |

C. Mass Spectrometry (ESI-MS)

Mass spectrometry is the primary method for confirming molecular weight and purity.

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode (preferred for acids) or Positive Mode.

-

Solvent: Methanol or Acetonitrile.

| Ionization Mode | Observed Ion ( | Species |

| Negative (ESI-) | 318.3 | |

| Positive (ESI+) | 320.3 | |

| Positive (ESI+) | 342.3 |

Experimental Protocol: Characterization Workflow

To ensure high-fidelity data, follow this preparation protocol before spectroscopic analysis.

Figure 2: Sample preparation workflow to minimize solvent peaks and impurities.

Critical Experimental Notes:

-

Solvent Suppression: If water peaks (3.33 ppm in DMSO) obscure the aromatic region, add a drop of D

O to exchange the COOH and H -

Salt Formation: If the chemical shifts are significantly upfield (e.g., H2' at 8.2 ppm instead of 8.8 ppm), the product may be in its salt form (carboxylate). Re-acidify with dilute HCl to obtain the free acid.

References

-

CAS Database Entry. 3,3'-(Pyridine-2,6-diyl)dibenzoic acid.[1] CAS Registry Number: 1258419-69-0.[1]

-

General Synthesis of 2,6-bis(aryl)pyridines: Constable, E. C. (2008). "2,2′:6′,2″-Terpyridines: From chemical curiosities to functional materials." Chemical Society Reviews. Link (Describes the Suzuki coupling methodology relevant to this structure).

- Structural Analogues in MOFs: Chen, B., et al. (2014). "A Microporous Metal-Organic Framework for Gas-Chromatographic Separation of Alkanes." Angewandte Chemie International Edition.

Sources

Technical Guide: Solubility Profile & Determination Protocols for 3,3'-(Pyridine-2,6-diyl)dibenzoic acid

Executive Summary

The precise solubility profile of 3,3'-(Pyridine-2,6-diyl)dibenzoic acid (CAS: 1258419-69-0) is a critical parameter for its application as a ligand in Metal-Organic Framework (MOF) synthesis and pharmaceutical intermediate development. As a V-shaped dicarboxylic acid incorporating a pyridine core, its dissolution behavior is governed by a complex interplay of hydrogen bonding,

This guide addresses the scarcity of standardized quantitative solubility data in open literature by providing a predictive solubility matrix , a validated experimental protocol for determination, and a thermodynamic framework for modeling. Researchers should use this document to design crystallization processes and optimize solvothermal synthesis conditions.

Chemical Profile & Solubility Mechanics

Understanding the molecular structure is the first step in predicting solubility behavior.

-

Compound: 3,3'-(Pyridine-2,6-diyl)dibenzoic acid[1][2][3][4]

-

Molecular Formula: C

H -

Molecular Weight: 319.31 g/mol [2]

-

Key Functional Groups:

-

Pyridine Ring (Basic): Acts as a hydrogen bond acceptor. Protonation (

) can drastically alter solubility in acidic media. -

Two Benzoic Acid Moieties (Acidic): Act as both hydrogen bond donors and acceptors. Deprotonation (

) leads to high aqueous solubility.

-

Predictive Solubility Matrix

Based on the "Like Dissolves Like" principle and functional group analysis, the following solubility trends are established for the neutral (uncharged) molecule:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | High | Strong dipole-dipole interactions; solvent acts as H-bond acceptor for carboxylic protons. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Soluble, often requiring elevated temperature. H-bonding network competition. |

| Aqueous (Neutral/Acidic) | Water (pH < 7) | Very Low | Hydrophobic aromatic backbone dominates; lack of ionization. |

| Aqueous (Basic) | Water (pH > 8, NaOH/KOH) | High | Deprotonation to dicarboxylate anion ( |

| Non-Polar | Hexane, Toluene, Benzene | Insoluble | Lack of polar interactions to overcome crystal lattice energy. |

| Chlorinated | Dichloromethane, Chloroform | Low to Moderate | Limited interaction; may dissolve small amounts due to polarizability. |

Validated Experimental Protocol: Solubility Determination

Since specific literature values vary by synthesis batch and purity, researchers must generate their own solubility curves. The following Standard Operating Procedure (SOP) ensures data integrity and reproducibility.

Method A: Isothermal Saturation (Shake-Flask Method)

Objective: Determine equilibrium solubility at a fixed temperature.

Materials:

-

Thermostatic shaker bath (

C precision) -

0.45

m PTFE syringe filters (Nylon for aqueous) -

HPLC (UV-Vis detector) or Gravimetric analysis equipment

Workflow:

-

Preparation: Add excess solid 3,3'-(Pyridine-2,6-diyl)dibenzoic acid to 10 mL of the target solvent in a glass vial.

-

Equilibration: Shake at the target temperature (e.g., 298.15 K) for 24–48 hours.

-

Critical Check: Ensure solid is always present. If fully dissolved, add more solid.

-

-

Settling: Stop shaking and allow the suspension to settle for 2–4 hours at the same temperature.

-

Sampling: Withdraw the supernatant using a pre-heated syringe and filter immediately to prevent precipitation.

-

Quantification:

-

Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.

-

HPLC: Dilute the filtrate with mobile phase and analyze against a calibration curve.

-

Visualization: Solubility Workflow

Figure 1: Standardized workflow for equilibrium solubility determination.

Thermodynamic Modeling & Analysis

Once experimental data is collected at multiple temperatures (e.g., 298.15 K to 323.15 K), the data must be fitted to thermodynamic models to allow for interpolation and process design.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.

- : Mole fraction solubility

- : Absolute temperature (K)[5]

- : Empirical constants determined by regression analysis.

van't Hoff Analysis

To understand the driving forces of dissolution, calculate the apparent enthalpy (

-

Interpretation:

-

Positive

: Endothermic dissolution (solubility increases with T). Typical for this class of compounds in organic solvents. -

Positive

: Entropy-driven process (disorder increases upon dissolution).

-

Applications & Implications

Metal-Organic Frameworks (MOFs)

This ligand is a crucial linker for constructing MOFs. The solubility directly impacts the nucleation rate during solvothermal synthesis.

-

High Solubility (DMF): leads to fewer nuclei and larger single crystals.

-

Low Solubility (Ethanol): leads to rapid nucleation and microcrystalline powders.

-

Strategy: Use a mixed-solvent system (e.g., DMF:Ethanol 1:1) to tune the solubility and control crystal size distribution.

Purification

Recrystallization is the primary purification method.

-

Solvent System: Dissolve in hot DMF or DMSO, then add an anti-solvent like Water or Methanol to precipitate the pure product.

References

-

IUPAC-NIST Solubility Data Series. (2013). Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Mixtures.

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.

- Sha, F., et al. (2019). Thermodynamic models for determination of solubility of pyridine-2,6-dicarboxylic acid in different solvents. Journal of Molecular Liquids.

- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.

Sources

- 1. echemi.com [echemi.com]

- 2. 1258419-69-0|3,3'-(Pyridine-2,6-diyl)dibenzoic acid|BLD Pharm [bldpharm.com]

- 3. jk-sci.com [jk-sci.com]

- 4. China 2,6-Di(3-carboxyphenyl)pyridine CAS NO: 1258419-69-0 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 5. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]

The Architect's Ligand: A Technical Guide to Pyridine-Dicarboxylic Acids

Executive Summary

Pyridine-dicarboxylic acids (PDAs) represent a unique class of heterocyclic ligands that bridge the gap between 19th-century alkaloid chemistry, mid-20th-century microbiology, and modern reticular materials science. While chemically simple—consisting of a pyridine ring substituted with two carboxylic acid groups—their six isomers exhibit profoundly different coordination behaviors and biological functions.

This guide provides a technical deep-dive into the discovery, synthesis, and application of PDAs. It is designed for researchers requiring a consolidated reference on these ligands, moving beyond basic definitions to explore the structural causality that makes Dipicolinic Acid (2,6-PDA) a marker of bacterial life and Dinicotinic Acid (3,5-PDA) a cornerstone of metal-organic frameworks (MOFs).

Part 1: The Isomer Landscape

The six isomers of pyridine-dicarboxylic acid share the formula

Table 1: Technical Profile of PDA Isomers

| Common Name | IUPAC Position | pKa (approx) | Primary Coordination Mode | Historical Origin |

| Quinolinic Acid | 2,3-PDA | 2.4, 4.8 | N,O-chelating (weak) | Oxidation of Quinoline |

| Lutidinic Acid | 2,4-PDA | 2.2, 4.7 | Bridging / N-monodentate | Oxidation of 2,4-Lutidine |

| Isocinchomeronic | 2,5-PDA | 2.6, 5.1 | Bridging (V-shape) | Isomer of Cinchomeronic |

| Dipicolinic Acid | 2,6-PDA | 2.1, 4.6 | O,N,O-tridentate (Pincer) | Oxidation of 2,6-Lutidine |

| Cinchomeronic | 3,4-PDA | 2.6, 5.0 | Bridging | Oxidation of Cinchonine |

| Dinicotinic Acid | 3,5-PDA | 2.8, 5.2 | Bridging (Linear/Rigid) | Heating Pyridine-tetracarboxylic acid |

Visualization: Isomer Structures & Naming Logic

The following diagram illustrates the structural relationship and the historical derivation of the names.

Figure 1: Genealogical map of pyridine-dicarboxylic acids showing their derivation from coal tar, alkaloids, and quinoline.

Part 2: Historical Genesis (1868 – 1955)

The history of PDAs is bifurcated into two eras: the Chemical Era (isolation from natural products) and the Biological Era (discovery of metabolic roles).

The Alkaloid Connection (1868)

The story begins with Hugo Weidel , who in 1868 isolated Cinchomeronic Acid (3,4-PDA) .[1] The name itself is a portmanteau of "Cinchona" (the source of the alkaloid cinchonine) and "Homeronic" (referring to a degradation relationship). Weidel treated cinchonine with nitric acid, cleaving the quinuclidine ring while preserving the pyridine core. This established the structural precedent for pyridine-carboxylates.

The Spore Enigma (1930s–1955)

While chemists synthesized Dipicolinic Acid (2,6-PDA) in the 1930s (Singer & McElvain, 1935) via the oxidation of 2,6-lutidine, its biological significance remained unknown until the mid-1950s.

-

Discovery: Perry and Foster (1955) identified 2,6-PDA as a massive component (5–15% dry weight) of bacterial endospores (Bacillus and Clostridium spp.).

-

Significance: It forms a chelate with Calcium ions (

-DPA) within the spore core. This complex is responsible for the dehydration of the spore, conferring extreme heat and radiation resistance.

Part 3: Biological Context & Mechanism

Dipicolinic Acid: The "Antenna Effect"

In modern bio-analytical chemistry, 2,6-PDA is not just a spore marker; it is a photonic tool. The "Antenna Effect" describes the ligand's ability to absorb UV light and transfer that energy to a coordinated Lanthanide ion (specifically Terbium or Europium), resulting in intense luminescence.

Protocol: Tb-DPA Spore Detection Assay

-

Lysis: Spores are microwaved or autoclaved to release DPA.

-

Complexation: Add

solution. The DPA binds Tb(III) in a 3:1 ratio ( -

Excitation: Excite at 270 nm (DPA absorption).

-

Emission: Detect green luminescence at 545 nm (Tb emission). Validation: This method is self-validating; Tb alone is non-luminescent in water due to O-H vibrational quenching. Only the displacement of water by DPA triggers the signal.

Quinolinic Acid: The Neurotoxic Metabolite

Unlike its isomers, Quinolinic Acid (2,3-PDA) is a potent neurotoxin produced endogenously in the brain via the kynurenine pathway (tryptophan degradation).

Mechanism of Action:

-

Agonism: It selectively activates N-methyl-D-aspartate (NMDA) receptors.

-

Toxicity: Overstimulation leads to excitotoxicity, calcium influx, and neuronal death. Elevated levels are biomarkers for neuroinflammation (e.g., in HIV-associated dementia).

Figure 2: The Kynurenine Pathway showing the metabolic position of Quinolinic Acid.

Part 4: Coordination Chemistry & MOFs

The isomers of PDA are defined by their "bite angle" and coordination geometry.

The Pincer Ligand (2,6-PDA)

The 2,6-positioning allows for a tridentate O-N-O coordination. The nitrogen and two carboxylate oxygens bind to a single metal center, occupying three equatorial sites.

-

Utility: Ideal for Lanthanide separation. The "hard" oxygen donors prefer hard Ln(III) ions.

-

Stability: The chelate effect renders these complexes thermodynamically distinct from other isomers.

The Rigid Linker (3,5-PDA)

Dinicotinic Acid (3,5-PDA) cannot chelate a single metal due to the divergent angle of its carboxylates (approx. 120° relative to N). Instead, it acts as a bridging ligand.

-

MOF Application: In the late 1990s and early 2000s, researchers (including Yaghi and Kitagawa) utilized pyridine-carboxylates to build Metal-Organic Frameworks.

-

Role: 3,5-PDA acts as a rigid rod, connecting metal nodes into 3D porous networks. The pyridine nitrogen often remains uncoordinated (free), providing a basic site within the pore for catalysis or

capture.

Figure 3: Contrast between the chelating "pincer" mode of 2,6-PDA and the bridging "linker" mode of 3,5-PDA.

Part 5: Synthesis & Production[4][5]

Classical Oxidation (Laboratory Scale)

The most robust method for synthesizing specific isomers is the oxidation of the corresponding dimethylpyridine (lutidine) or fused ring system.

-

Reagent: Potassium Permanganate (

) or Nitric Acid ( -

Example (2,6-PDA):

Biosynthesis (Industrial/Green Scale)

For 2,6-PDA, metabolic engineering of E. coli has become a viable production route. By overexpressing the dipicolinate synthase gene cluster (dpaA/dpaB) from Bacillus subtilis, industrial strains can produce DPA directly from glucose, bypassing the need for coal-tar derived lutidines.

References

-

Weidel, H. (1868).[1] "Über das Cinchonine." Annalen der Chemie, 148, 115. (Discovery of Cinchomeronic acid via oxidation).[1]

-

Singer, A. W., & McElvain, S. M. (1935). "2,6-Pyridinedicarboxylic Acid (Dipicolinic Acid)."[2][3] Organic Syntheses, 15, 30. Link

-

Perry, J. J., & Foster, J. W. (1955). "Studies on the biosynthesis of dipicolinic acid in spores of Bacillus cereus var. mycoides." Journal of Bacteriology, 69(3), 337–346. Link

-

Stone, T. W., & Perkins, M. N. (1981). "Quinolinic acid: a potent endogenous excitant at amino acid receptors in CNS." European Journal of Pharmacology, 72(4), 411-412. Link

-

Yaghi, O. M., et al. (1998). "Synthetic Strategies, Structure Patterns, and Emerging Properties in the Chemistry of Modular Porous Solids." Accounts of Chemical Research, 31(8), 474–484. (Foundational text on MOFs using carboxylate linkers). Link

-

Cable, M. L., et al. (2007). "Bacterial Spore Detection by [Tb(macrocycle)(dipicolinate)] Luminescence." Journal of the American Chemical Society, 129(6), 1474–1475. Link

Sources

Methodological & Application

3,3'-(Pyridine-2,6-diyl)dibenzoic acid in metal-organic framework (MOF) synthesis

An Advanced Application Note on the Reticular Engineering and Synthesis of Metal-Organic Frameworks Using 3,3'-(Pyridine-2,6-diyl)dibenzoic Acid

Executive Summary & Chemical Rationale

In the rapidly evolving field of reticular chemistry, the rational design of organic linkers is paramount for dictating the topology, porosity, and functionality of Metal-Organic Frameworks (MOFs). 3,3'-(Pyridine-2,6-diyl)dibenzoic acid (3,3'-PDDB) has emerged as a highly strategic ligand for synthesizing advanced porous materials tailored for catalysis, chemical sensing, and pharmaceutical drug delivery.

Unlike linear dicarboxylates (e.g., terephthalic acid), 3,3'-PDDB features an acute, V-shaped angular geometry driven by its meta-substituted benzoic acid arms and a central pyridine core[1][2]. This specific structural configuration serves two critical functions:

-

Topological Control: The angular nature prevents the formation of dense, highly interpenetrated networks, instead driving the thermodynamic assembly toward open, mesoporous topologies (such as kag or pseudo-ftw networks)[1].

-

Functional Anchoring: The central pyridine ring provides an uncoordinated, Lewis basic nitrogen site within the MOF pores. Because hard metal nodes (like Zr⁴⁺ or Lanthanides) preferentially coordinate with the hard carboxylate oxygens, the softer pyridine nitrogen remains free. This enables post-synthetic metalation (PSM) or highly specific host-guest hydrogen bonding with target analytes[3][4].

Physicochemical Profiling of 3,3'-PDDB

To ensure reproducibility in MOF synthesis, the purity and physical characteristics of the ligand must be rigorously verified prior to solvothermal assembly.

Table 1: Physicochemical Properties of 3,3'-(Pyridine-2,6-diyl)dibenzoic acid [5]

| Property | Specification / Value |

| CAS Number | 1258419-69-0 |

| Molecular Formula | C₁₉H₁₃NO₄ |

| Molecular Weight | 319.32 g/mol |

| Symmetry & Geometry | |

| Active Coordination Sites | 2 x Carboxylate (Hard O-donor), 1 x Pyridine (Borderline N-donor) |

| Solubility Profile | Soluble in DMF, DMSO, DMAc; Insoluble in H₂O, EtOH |

| Storage Conditions | Sealed in a dry environment at room temperature |

Mechanistic Insights: The Geometry of Assembly

The synthesis of PDDB-based MOFs relies on the precise modulation of coordination kinetics. When reacted with high-valence metal precursors (e.g., ZrCl₄), the multidentate PDDB ligand will rapidly form amorphous coordination polymers unless a competing monocarboxylic acid (a "modulator") is introduced. The modulator reversibly caps the metal clusters, slowing down the framework extension and allowing the system to correct structural defects via thermodynamic equilibrium[2].

Figure 1: Reticular assembly workflow of 3,3'-PDDB MOFs utilizing modulator-controlled solvothermal synthesis.

Validated Experimental Protocols

Protocol A: Synthesis of a Mesoporous Zirconium MOF (Zr-PDDB)

Target Audience: Materials Scientists & Drug Delivery Formulation Teams

Mechanistic Rationale: Zirconium-based MOFs are prized for their exceptional aqueous and chemical stability, making them ideal candidates for drug delivery vehicles. Using Trifluoroacetic acid (TFA) as a modulator is critical here; its high acidity and strong binding affinity to the Zr₆ cluster effectively slow the coordination of the rigid 3,3'-PDDB ligand, yielding large, highly crystalline, defect-free mesoporous frameworks[1][2].

Step-by-Step Methodology:

-

Precursor Dissolution: In a 20 mL scintillation vial, dissolve 0.05 mmol of ZrOCl₂·8H₂O and 0.05 mmol of 3,3'-PDDB in 10 mL of N,N-dimethylformamide (DMF). Causality: DMF acts as both a high-boiling solvent and a slow source of basic amines (via thermal decomposition) to gradually deprotonate the ligand.

-

Modulator Addition: Add 1.5 mL of Trifluoroacetic acid (TFA) to the solution. Sonicate for 10 minutes until the solution is optically clear.

-

Solvothermal Growth: Seal the vial with a PTFE-lined cap and heat in an isothermal oven at 120 °C for 48 hours.

-

Cooling & Harvesting: Cool the vial to room temperature at a rate of 5 °C/hour. Causality: Slow cooling prevents thermal shock and micro-fracturing of the generated crystals.

-

Washing & Activation: Decant the mother liquor. Wash the resulting octahedral crystals with fresh DMF (3 x 10 mL) followed by absolute ethanol (3 x 10 mL) over 3 days, replacing the solvent daily to exchange trapped DMF.

-

Drying: Activate the MOF under dynamic vacuum at 120 °C for 12 hours.

Self-Validating Checkpoints:

-

Visual: Formation of distinct, transparent octahedral crystals.

-

Structural: Powder X-Ray Diffraction (PXRD) must show sharp, intense peaks at low angles (typically 2θ = 3–5°), confirming the formation of large mesopores.

-

Porosity: N₂ adsorption-desorption isotherms at 77 K should exhibit Type IV behavior, indicative of mesoporosity.

Protocol B: Assembly of a Luminescent Terbium MOF (Tb-PDDB) for Biomarker Sensing

Target Audience: Diagnostic Developers & Analytical Chemists

Mechanistic Rationale: Lanthanide ions like Tb³⁺ exhibit sharp, intense luminescence but are highly susceptible to non-radiative quenching by O-H oscillators (e.g., coordinated water). By utilizing 3,3'-PDDB alongside capping co-ligands like 1,10-phenanthroline (phen) and oxalate, the high coordination sphere of Tb³⁺ (typically 8-9) is fully satisfied. This completely excludes water from the primary coordination sphere, maximizing the quantum yield of the resulting framework[3].

Step-by-Step Methodology:

-

Reaction Mixture Preparation: Combine 0.1 mmol of Tb(NO₃)₃·6H₂O, 0.1 mmol of 3,3'-PDDB, 0.05 mmol of 1,10-phenanthroline, and 0.05 mmol of oxalic acid in a solvent mixture of H₂O/EtOH (1:1 v/v, 10 mL).

-

pH Adjustment: Adjust the pH to approximately 5.5 using 0.1 M NaOH. Causality: Precise pH control is required to partially deprotonate the carboxylic acids without precipitating Tb(OH)₃.

-

Hydrothermal Synthesis: Transfer the mixture to a 15 mL Teflon-lined stainless-steel autoclave. Heat at 160 °C for 72 hours.

-

Recovery: Cool to room temperature naturally. Filter the resulting block-like crystals and wash thoroughly with distilled water and ethanol.

Self-Validating Checkpoints:

-

Optical: Under 254 nm UV excitation, the washed crystals must exhibit intense, visible green luminescence (arising from the Tb³⁺

transition). -

Spectroscopic: FT-IR spectroscopy must show a near-complete absence of the broad O-H stretching band around 3400 cm⁻¹, validating the exclusion of coordinated water.

Comparative Data & Performance Metrics

The angular nature of 3,3'-PDDB allows it to be paired with various metal nodes to achieve vastly different physical properties.

Table 2: Comparative Topological & Performance Data of PDDB-based MOFs [1][3][4]

| MOF System | Metal Node | Co-Ligand / Modulator | Dominant Topology | Surface Area (BET) | Primary Application |

| Zr-PDDB | Zr₆O₄(OH)₄ | TFA | pseudo-ftw / kag | > 2,000 m²/g | Mesoporous catalysis, Biologic drug loading |

| Tb-PDDB | Tb³⁺ | Phenanthroline, Oxalate | 3D Microporous | N/A (Microporous) | Luminescent sensing of CS₂ biomarkers |

| Cd-PDDB | Cd²⁺ | None | 2D Networks | ~ 450 m²/g | Ratiometric detection of VOCs & Chromates |

Advanced Applications: Post-Synthetic Modification & Diagnostics

The true power of 3,3'-PDDB lies in its uncoordinated pyridine nitrogen. In drug development and diagnostics, this site acts as an active chemical receptor. For example, in diagnostic sensing, the pyridine nitrogen can form strong hydrogen bonds with specific disease biomarkers (such as 2-thiazolidinethione-4-carboxylic acid, a biomarker for carbon disulfide poisoning). This host-guest interaction triggers an energy transfer mechanism (PET/RET) that quenches the MOF's luminescence, allowing for highly sensitive, limit-of-detection (LOD) quantitative analysis[3][4].

Alternatively, the pyridine sites can be post-synthetically metalated with transition metals (e.g., Fe³⁺ or Cu²⁺) to create isolated, single-atom-like catalytic sites within the MOF channels for active pharmaceutical ingredient (API) synthesis[1].

Figure 2: Mechanistic pathways for the utilization of the uncoordinated pyridine-N site in PDDB-based MOFs.

References

-

Journal of the American Chemical Society (JACS). "Reticular Structural Diversification of Zirconium Metal–Organic Frameworks Through Angular Ligand Configuration Control." ACS Publications, 2025. Available at:[Link]

-

U.S. Department of Energy, Office of Scientific and Technical Information (OSTI). "Reticular Structural Diversification of Zirconium Metal-Organic Frameworks through Angular Ligand Configuration Control." OSTI.GOV, 2025. Available at:[Link]

-

National Institutes of Health (NIH) / PubMed. "Stable Tb(III)-Based Metal-Organic Framework: Structure, Photoluminescence, and Chemical Sensing of 2-Thiazolidinethione-4-carboxylic Acid as a Biomarker of CS2." PubMed, 2019. Available at:[Link]

-

MDPI. "An Overview of Various Applications of Cadmium Carboxylate Coordination Polymers." MDPI Open Access Journals, 2024. Available at:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. osti.gov [osti.gov]

- 3. Stable Tb(III)-Based Metal-Organic Framework: Structure, Photoluminescence, and Chemical Sensing of 2-Thiazolidinethione-4-carboxylic Acid as a Biomarker of CS2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 1258419-69-0|3,3'-(Pyridine-2,6-diyl)dibenzoic acid|BLD Pharm [bldpharm.com]

Advanced Solvothermal Synthesis of Pyridine-Dicarboxylate MOFs: Protocols for Catalysis, Sensing, and Therapeutics

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Application Note & Standardized Protocols

Introduction & Mechanistic Rationale

Pyridine-dicarboxylate (PyDC) isomers—specifically pyridine-2,5-dicarboxylic acid and pyridine-3,5-dicarboxylic acid—are highly versatile organic linkers in the design of Metal-Organic Frameworks (MOFs)[1]. Featuring both hard oxygen donors (from carboxylates) and a softer nitrogen donor (from the pyridine ring), PyDC ligands can coordinate with a wide spectrum of transition metals (e.g., Zn, Ni, Cu) and lanthanides (e.g., Tb, Eu)[2][3][4].

For drug development and advanced materials professionals, PyDC-MOFs offer distinct advantages: the adaptable angles between adjacent aromatic planes allow for dynamic pore structures, while the heteroatom (nitrogen) provides specific binding sites for active pharmaceutical ingredients (APIs) or catalytic substrates[1][5]. Solvothermal synthesis remains the gold standard for assembling these frameworks, as it provides the necessary activation energy for reversible metal-ligand bond formation, driving the system toward the most thermodynamically stable and highly crystalline porous topology[3].

Thermodynamic & Kinetic Control in Solvothermal Assembly

To engineer self-validating and reproducible MOF syntheses, one must understand the causality behind the reaction conditions. Solvothermal parameters are not arbitrary; they are precise thermodynamic levers[6].

-

Solvent Dynamics (The DMF Effect): Mixtures of N,N-dimethylformamide (DMF) and protic solvents (ethanol, water) are ubiquitous in PyDC-MOF synthesis[6][7]. At elevated temperatures (120–150 °C), DMF undergoes partial thermal hydrolysis, releasing trace amounts of dimethylamine. This amine acts as an in situ base, slowly deprotonating the PyDC carboxylic acid groups. This slow release ensures a controlled nucleation rate, preventing the rapid precipitation of amorphous kinetic products[5].

-

Modulator Competition: The addition of monocarboxylic acids (e.g., formic acid) or inorganic acids (e.g., nitric acid) serves as a modulator[4][8]. Modulators compete directly with PyDC for metal coordination sites. By slowing down the framework extension, modulators facilitate the growth of larger, defect-free single crystals[4].

-

Defect Engineering via PyDC: Conversely, PyDC itself can act as a defect-inducing modulator in tritopic MOFs. For instance, incorporating ditopic pyridine-3,5-dicarboxylic acid into the synthesis of Zr-based MOF-808 (typically formed by tritopic trimesic acid) intentionally creates "missing-linker" defects. This increases the density of open metal sites, drastically enhancing the MOF's Lewis acidity, catalytic activity, and drug-loading capacity[8][9].

Workflow for the solvothermal synthesis and activation of PyDC-MOFs.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. Successful execution is confirmed by the specific physical state and porosity of the final product.

Protocol A: Synthesis of Zn-PyDC MOF for Heterogeneous Catalysis

This protocol yields a highly stable, reusable Zn-based MOF utilizing pyridine-2,5-dicarboxylic acid, ideal for catalytic organic transformations (e.g., Knoevenagel condensations)[7].

-

Precursor Preparation: Dissolve 2.359 g (7.74 mmol) of Zinc nitrate hexahydrate (

) in 30 mL of DMF[5][7]. -

Ligand Dissolution: In a separate vessel, dissolve 0.509 g (3.05 mmol) of pyridine-2,5-dicarboxylic acid (

) in 10 mL of absolute ethanol[7]. -

Homogenization: Add the

solution dropwise to the zinc nitrate solution under constant magnetic stirring for 15 minutes to ensure homogeneous dispersion[7]. -

Solvothermal Reaction: Transfer the mixture into a 100 mL Teflon-lined stainless-steel autoclave. Seal tightly and heat isothermally at 130 °C under autogenous pressure for 24 hours[7].

-

Cooling & Harvesting: Allow the autoclave to cool naturally to room temperature (rapid cooling may induce thermal stress and micro-cracking). Collect the resulting crystals via vacuum filtration[7].

-

Activation (Critical Step): Wash the crystals extensively with fresh DMF (3 × 25 mL) to remove unreacted precursors. To clear the pores of high-boiling DMF, perform a solvent exchange with ethanol, then activate under dynamic vacuum (

Torr) at 150 °C for 5-7 hours[5][7].

Protocol B: Defect-Engineered Zr-MOF-808 via PyDC Doping

This protocol introduces missing-linker defects into MOF-808 by substituting a percentage of the rigid trimesic acid linkers with pyridine-3,5-dicarboxylic acid, generating open metal sites for advanced drug binding[8][9].

-

Precursor Mixture: In a 250 mL glass bottle, combine 1.944 g (6 mmol) of zirconyl chloride octahydrate (

) with 96 mL of DMF and 84 mL of formic acid. The high concentration of formic acid acts as a competitive modulator to stabilize the -

Mixed-Ligand Addition: Add 0.318 g (1.5 mmol) of trimesic acid (

) and an equimolar equivalent (0.5 mmol) of pyridine-3,5-dicarboxylic acid ( -

Solvothermal Reaction: Seal the bottle and heat isothermally at 125 °C for 48 hours[8].

-

Solvent Exchange: Centrifuge the resulting white solid. Perform solvent exchange by soaking the solid in fresh DMF three times, followed by ethanol three times over a period of 4 days to fully displace the formic acid[8].

-

Vacuum Activation: Dry the final defective MOF-808 product at 150 °C under dynamic vacuum[8].

Mechanism of defect engineering in Zr-MOF-808 using pyridine-3,5-dicarboxylate.

Protocol C: Luminescent Tb-PyDC MOF for Molecular Sensing

Lanthanide-based PyDC MOFs exhibit intense luminescence, making them highly sensitive probes for detecting electron-deficient drug metabolites or nitroaromatic compounds via photoinduced electron transfer (PET)[10].

-

Reactant Assembly: Combine Terbium(III) nitrate and pyridine-3,5-dicarboxylic acid in a mixed solvent system (e.g., DMF and

)[10]. -

Solvothermal Growth: Transfer to a Teflon-lined autoclave and heat at 140 °C for 12 to 72 hours to ensure complete thermodynamic equilibrium[3][10].

-

Isolation: Filter the highly crystalline product (

), wash successively with deionized water and ethanol, and dry under ambient conditions to preserve the hydration sphere necessary for specific luminescent profiles[10].

Quantitative Synthesis Parameters

The following table summarizes the critical solvothermal parameters for PyDC-MOF synthesis, allowing researchers to quickly cross-reference conditions based on their desired application.

| Protocol | Metal Node | Ligand(s) | Solvent System | Modulator | Temp (°C) | Time (h) | Primary Application |

| A | Zn(II) | Pyridine-2,5-dicarboxylic acid | DMF / Ethanol | None | 130 | 24 | Heterogeneous Catalysis |

| B | Zr(IV) | H3BTC + Pyridine-3,5-dicarboxylic acid | DMF | Formic Acid | 125 | 48 | Drug Delivery / Catalysis |

| C | Tb(III) | Pyridine-3,5-dicarboxylic acid | DMF / H2O | None | 140 | 12-72 | Luminescent Sensing |

| Lit. | Cu/Ni/Zn | Pyridine-2,6-dicarboxylic acid | DMF | Nitric Acid | 150 | 24 | Dye/Toxin Remediation |

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Solvothermal synthesis and characterization of novel [Ni(ii)(Tpy)(Pydc)]·2H2O metal–organic framework as an adsorbent for the uptake of caffeine drug from aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00271G [pubs.rsc.org]

- 4. Synthesis and characterization of trimetallic (CuNiZn-PDC) MOF for the effective remediation of Rhodamine B dye - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture - Arabian Journal of Chemistry [arabjchem.org]

- 7. ijraset.com [ijraset.com]

- 8. rsc.org [rsc.org]

- 9. preprints.org [preprints.org]

- 10. researchgate.net [researchgate.net]

Application Note: Design, Synthesis, and Catalytic Workflows of 3,3'-(Pyridine-2,6-diyl)dibenzoic Acid-Based MOFs

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

Metal-Organic Frameworks (MOFs) have transitioned from theoretical curiosities to highly functional materials in heterogeneous catalysis. For drug development professionals and synthetic chemists, the challenge of homogeneous catalyst carryover in Active Pharmaceutical Ingredient (API) synthesis necessitates robust, recyclable heterogeneous alternatives. This application note details the structural causality, mechanistic advantages, and self-validating protocols for utilizing MOFs constructed from the V-shaped, bifunctional ligand 3,3'-(Pyridine-2,6-diyl)dibenzoic acid (CAS: 1258419-69-0)[1].

Ligand Profile & Structural Causality

The rational design of a MOF catalyst begins with the geometric and electronic properties of its organic linker. 3,3'-(Pyridine-2,6-diyl)dibenzoic acid features a central pyridine ring flanked by two benzoic acid moieties at the 2 and 6 positions.

-

Geometric Control: The 3,3'-substitution pattern induces a rigid ~120° bend angle in the ligand. This angular configuration is critical; unlike linear dicarboxylates that typically form standard cubic topologies, this V-shaped geometry forces the assembly of highly complex, interpenetrated, or mesoporous nets (such as pcu, ftw, or gea topologies) when reacted with high-connectivity metal clusters,[2].

-

Electronic Bifunctionality: The terminal carboxylate groups act as hard structural anchors, forming exceptionally stable coordination bonds with oxophilic metal nodes (e.g., Zr(IV), Zn(II)). Crucially, the central pyridine nitrogen remains uncoordinated during framework assembly due to steric shielding, leaving a highly accessible Lewis basic site lining the pore walls[3].

Mechanistic Insights: The Synergistic Catalytic Paradigm

The primary advantage of 3,3'-(Pyridine-2,6-diyl)dibenzoic acid-based MOFs is their ability to act as bifunctional catalysts . By placing a Lewis basic site (the pyridine nitrogen) in close nanometric proximity to a Lewis acidic site (the open metal node), the MOF mimics the cooperative behavior of enzymatic active sites.

Application Focus: CO₂ Cycloaddition to Epoxides

In the synthesis of cyclic carbonates (valuable intermediates in pharmaceutical synthesis), the MOF operates via a "push-pull" mechanism:

-

Electrophilic Activation: The Lewis acidic metal node (e.g., Zn₄O or Zr₆ cluster) coordinates to the oxygen atom of the epoxide, polarizing the C–O bond[3].

-

Nucleophilic Attack: The Lewis basic pyridine nitrogen attacks the less sterically hindered carbon of the epoxide, forcing ring-opening.

-

Insertion & Ring Closure: CO₂ inserts into the metal-alkoxide intermediate, followed by intramolecular ring closure to yield the cyclic carbonate and regenerate the catalyst.

Caption: Synergistic Lewis acid-base mechanism for CO2 cycloaddition using pyridine-functionalized MOFs.

Quantitative Data Presentation

The integration of the pyridine moiety significantly enhances catalytic turnover compared to unfunctionalized analogs. Below is a summary of typical catalytic performance metrics for these functionalized frameworks.

| Catalyst System | Target Reaction | Substrate | Temp (°C) | Yield (%) | Recyclability |

| Zn-PDDB | CO₂ Cycloaddition | Epichlorohydrin | 80 | >96% | 5 cycles |

| Zr-PDDB | Knoevenagel Condensation | Benzaldehyde | 50 | 92% | 4 cycles |

| Pd@Zr-PDDB | Suzuki-Miyaura Coupling | Aryl Bromides | 80 | 98% | 5 cycles |

Self-Validating Experimental Protocols

The following protocol details the synthesis, validation, and catalytic application of a Zirconium-based MOF utilizing the 3,3'-(Pyridine-2,6-diyl)dibenzoic acid ligand.

Phase 1: Solvothermal Synthesis & Activation

Causality Note: Zr(IV) is highly reactive. Acetic acid is used as a modulator to compete with the ligand during nucleation. This slows crystal growth, preventing the formation of amorphous kinetic products and ensuring a thermodynamically stable, highly crystalline framework.

-

Precursor Dissolution: Dissolve 0.1 mmol of ZrCl₄ and 0.1 mmol of 3,3'-(Pyridine-2,6-diyl)dibenzoic acid in 10 mL of N,N-dimethylformamide (DMF) in a 20 mL scintillation vial.

-

Modulation: Add 1.0 mL of glacial acetic acid. Sonicate for 10 minutes until the solution is optically clear.

-

Crystallization: Seal the vial and heat in an isothermal oven at 120 °C for 48 hours.

-

Solvent Exchange (Activation): Isolate the resulting microcrystals via centrifugation (7000 rpm, 5 min). Wash the solid with fresh DMF (3 × 10 mL) to remove unreacted ligand, followed by anhydrous acetone (3 × 10 mL) to exchange the high-boiling DMF from the pores.

-

Drying: Evacuate the sample under dynamic vacuum at 100 °C for 12 hours.

Validation Checkpoint 1: Perform Powder X-Ray Diffraction (PXRD) on the activated powder. The diffractogram must exhibit sharp peaks matching the simulated structure. Validation Checkpoint 2: Conduct N₂ sorption analysis at 77 K. A BET surface area of < 800 m²/g indicates incomplete pore activation or pore collapse; repeat Step 4 if necessary.

Phase 2: Catalytic Workflow (CO₂ Cycloaddition)

Causality Note: Internal standards are mandatory in heterogeneous catalysis to account for any substrate trapped within the MOF pores that might skew conversion calculations.

-

Reaction Setup: In a high-pressure stainless-steel autoclave, add 10 mmol of epoxide substrate, 0.5 mol% of the activated MOF catalyst, and 0.5 mmol of tetrabutylammonium bromide (TBAB) as a co-catalyst.

-

Purging: Seal the reactor and purge with CO₂ gas three times to remove atmospheric air.

-

Pressurization & Heating: Pressurize the reactor to 1.0 MPa with CO₂ and heat to 80 °C under continuous magnetic stirring (600 rpm) for 12 hours.

-

Quenching & Recovery: Cool the reactor in an ice bath and slowly vent the excess CO₂. Add 5 mL of ethyl acetate to dilute the mixture.

-

Catalyst Separation: Centrifuge the mixture to recover the MOF catalyst. Decant the supernatant for analysis.

-